molecular formula C20H17NO3 B2678154 5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one CAS No. 898457-29-9

5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2678154
CAS No.: 898457-29-9
M. Wt: 319.36
InChI Key: ZPVJZUCHXYQPEC-UHFFFAOYSA-N
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Description

“5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one” is a complex organic compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Phenylethoxy Group: This step may involve the reaction of the isoquinolinone core with a phenylacetic acid derivative under esterification conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The phenylethoxy group may participate in nucleophilic substitution reactions, where the phenyl ring could be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

“5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one” may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure with similar core features.

    Quinoline: Another nitrogen-containing heterocycle with different properties.

    Benzylisoquinoline: Contains a benzyl group attached to the isoquinoline core.

Uniqueness

“5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one” is unique due to its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to other isoquinolinones.

Properties

IUPAC Name

5-phenacyloxy-2-prop-2-enylisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-2-12-21-13-11-16-17(20(21)23)9-6-10-19(16)24-14-18(22)15-7-4-3-5-8-15/h2-11,13H,1,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVJZUCHXYQPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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